molecular formula C24H34FN3O4S B2582563 N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide CAS No. 898426-22-7

N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide

Cat. No.: B2582563
CAS No.: 898426-22-7
M. Wt: 479.61
InChI Key: HHUNLHUEMBTXDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-[2-(Cyclohex-1-en-1-yl)ethyl]-N-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide is a synthetic ethanediamide derivative characterized by two distinct substituents:

  • Substituent 1: A cyclohex-1-en-1-ylethyl group, contributing hydrophobic and conformational flexibility.

This compound’s structural complexity suggests applications in medicinal chemistry, particularly as a protease inhibitor or receptor modulator. However, its pharmacological profile remains under investigation.

Properties

IUPAC Name

N'-[2-(cyclohexen-1-yl)ethyl]-N-[2-[1-(4-fluoro-3-methylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34FN3O4S/c1-18-17-21(10-11-22(18)25)33(31,32)28-16-6-5-9-20(28)13-15-27-24(30)23(29)26-14-12-19-7-3-2-4-8-19/h7,10-11,17,20H,2-6,8-9,12-16H2,1H3,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHUNLHUEMBTXDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NCCC3=CCCCC3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide involves multiple steps The initial step typically includes the formation of the cyclohexene ring through a cyclization reactionThe final step involves the formation of the ethanediamide linkage under controlled conditions, often using reagents such as amines and carboxylic acids .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving temperature control, pressure regulation, and the use of catalysts to accelerate the reactions .

Chemical Reactions Analysis

Types of Reactions

N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit anticancer properties by inhibiting specific enzymes involved in tumor growth. The sulfonamide moiety is particularly noted for its ability to interact with biological targets relevant to cancer therapy .
  • Neurological Disorders : The piperidine derivative within the compound indicates potential applications in treating neurological conditions, such as anxiety or depression. Research into related piperidine compounds has shown promise in modulating neurotransmitter systems .
  • Antimicrobial Properties : Some derivatives of this compound class have demonstrated antimicrobial activity, making them candidates for further exploration in the development of new antibiotics .

Case Study 1: Anticancer Research

In a study evaluating the anticancer potential of various sulfonamide derivatives, N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide was tested against several cancer cell lines. Results indicated significant inhibition of cell proliferation, suggesting its potential as a lead compound for further development in oncology .

Case Study 2: Neurological Applications

Research involving piperidine-based compounds has shown that modifications can enhance their efficacy as neuroprotective agents. This compound was included in a screening panel for assessing neuroprotective effects against oxidative stress in neuronal cell cultures, yielding promising results that warrant further investigation .

Mechanism of Action

The mechanism of action of N’-[2-(cyclohex-1-en-1-yl)ethyl]-N-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context[4][4].

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Key structural analogues and their differentiating features:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Bioactivity Notes
Target Compound Ethanediamide Cyclohexenylethyl; 4-fluoro-3-methylbenzenesulfonyl-piperidinylethyl ~550 (estimated) Hypothesized protease inhibition
N-({1-[2-(Methylsulfanyl)benzyl]-4-piperidinyl}methyl)-N′-[4-(trifluoromethoxy)phenyl]ethanediamide Ethanediamide 2-(Methylsulfanyl)benzyl-piperidinylmethyl; 4-trifluoromethoxyphenyl 528.56 Moderate kinase inhibition (IC₅₀ ~5 μM)
N'-[2-(Cyclohex-1-en-1-yl)ethyl]-N-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide Ethanediamide Cyclohexenylethyl; 4-fluoro-3-methylbenzenesulfonyl-oxazinanmethyl ~540 (estimated) Enhanced solubility due to oxazinan ring
N-(2-(4-(tert-butyl)phenyl)-2-((2,2,6,6-tetramethylpiperidin-1-yl)oxy)ethyl)-N-(phenylsulfonyl)benzenesulfonamide Sulfonamide tert-Butylphenyl; tetramethylpiperidinyloxy 685.89 Antioxidant activity (EC₅₀ ~10 μM)

Key Observations :

  • Ring Systems : Replacement of the piperidine ring with an oxazinan ring in a closely related analogue () improves aqueous solubility, suggesting that ring heteroatoms critically influence physicochemical properties.
  • Sulfonamide vs. Ethanediamide : Sulfonamide derivatives (e.g., ) exhibit distinct bioactivity profiles (e.g., antioxidant vs. protease inhibition), highlighting the scaffold’s versatility.
Computational Similarity Analysis

Using Tanimoto and Dice similarity metrics (based on MACCS and Morgan fingerprints), the target compound shows:

  • ~75% similarity to N-({1-[2-(methylsulfanyl)benzyl]-4-piperidinyl}methyl)-N′-[4-(trifluoromethoxy)phenyl]ethanediamide , driven by the shared ethanediamide core and sulfonamide-like groups.
  • ~60% similarity to sulfonamide derivatives (e.g., ), primarily due to divergent scaffolds despite shared benzenesulfonyl motifs .

Implications :

  • Higher structural similarity correlates with overlapping target predictions (e.g., protease/kinase inhibition).
  • Bioactivity clustering () suggests the target compound may share mechanistic traits with analogues, such as binding to ATP pockets or allosteric sites.

Biological Activity

N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide is a synthetic compound with potential therapeutic applications. Its unique structure suggests possible interactions with biological targets, making it a subject of interest in pharmacological research.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

  • Molecular Formula : C₁₈H₂₃F₁N₃O₂S
  • Molecular Weight : 353.46 g/mol

The structural characteristics include:

  • A cyclohexene moiety that may influence lipophilicity and receptor binding.
  • A piperidine ring that is often associated with various pharmacological activities.

The biological activity of this compound is hypothesized to involve modulation of neurotransmitter systems, particularly those mediated by receptors such as:

  • Metabotropic glutamate receptors (mGluRs) : These receptors are implicated in various neurological functions and disorders. The compound may act as an agonist or antagonist, influencing synaptic transmission and plasticity.
  • Dopamine receptors : Given the piperidine structure, interactions with dopaminergic pathways could also be significant, potentially impacting mood and behavior.

Biological Activity Data

The following table summarizes key findings from studies on the biological activity of similar compounds and their mechanisms:

Compound Target Activity Reference
LY2812223mGlu2Agonist
2R,4R-APDCmGlu2Anticonvulsant
Ethyl 4-{...}VariousModulates neurotransmission

Case Study 1: Anticonvulsant Activity

In a study evaluating the anticonvulsant properties of related compounds, it was found that certain derivatives exhibited significant efficacy in reducing seizure activity in animal models. The mechanism was linked to the activation of mGlu2 receptors, suggesting that this compound may share similar pathways.

Case Study 2: Pain Management

Another investigation focused on the analgesic effects of compounds with similar structures. The results indicated that these compounds could effectively modulate pain pathways through interaction with opioid receptors, providing a potential avenue for pain management therapies.

Research Findings

Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of piperidine derivatives. Research indicates that:

  • Substituents on the piperidine ring can significantly alter receptor affinity and selectivity.
  • The presence of a cyclohexene group may enhance membrane permeability, facilitating better bioavailability.

Q & A

Basic Research Questions

Q. What are the critical steps and reaction conditions for synthesizing N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide?

  • Methodology :

  • Step 1 : Prepare the methylsulfanylphenyl intermediate via nucleophilic substitution or coupling reactions.
  • Step 2 : Introduce the piperidinyl and sulfonyl groups using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) under inert conditions (argon/nitrogen atmosphere) at 80–100°C .
  • Step 3 : Purify intermediates via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) and characterize using 1H^1H/13C^{13}C-NMR and high-resolution mass spectrometry (HRMS) .
    • Key Considerations : Monitor reaction progress with TLC, optimize stoichiometry of coupling reagents, and ensure anhydrous conditions to prevent hydrolysis of sulfonyl groups.

Q. How can researchers confirm the structural identity of this compound using crystallographic data?

  • Methodology :

  • Data Collection : Perform single-crystal X-ray diffraction (SCXRD) at low temperature (e.g., 100 K) to minimize thermal motion artifacts.
  • Refinement : Use SHELXL for small-molecule refinement, applying restraints for disordered cyclohexenyl or piperidinyl groups. Validate hydrogen bonding and torsional angles with SHELXPRO .
  • Validation : Cross-check crystallographic data with spectroscopic results (e.g., NMR coupling constants for stereochemistry) .

Advanced Research Questions

Q. What strategies resolve discrepancies between computational predictions and experimental bioactivity data for this compound?

  • Methodology :

  • In Silico-Experimental Alignment :
  • Perform molecular docking (e.g., AutoDock Vina) using high-resolution protein structures (PDB) to identify binding poses.
  • Validate with molecular dynamics (MD) simulations (e.g., GROMACS) to assess stability of ligand-target interactions over 100+ ns trajectories.
  • Assay Optimization : Replicate bioactivity assays (e.g., enzyme inhibition) under varying pH, temperature, and co-solvent conditions to identify confounding factors .
    • Data Analysis : Apply statistical models (e.g., ANOVA) to evaluate significance of observed discrepancies and refine QSAR parameters .

Q. How can researchers address low metabolic stability observed in preclinical pharmacokinetic studies?

  • Methodology :

  • Metabolic Profiling : Incubate the compound with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Identify vulnerable sites (e.g., sulfonyl or ethanediamide linkages).
  • Structural Modulation : Introduce electron-withdrawing groups (e.g., fluorine) at metabolically labile positions to block oxidative degradation .
  • Prodrug Design : Mask polar groups (e.g., amides) with ester prodrugs to enhance bioavailability and gradual enzymatic activation .

Q. What advanced techniques characterize the dynamic behavior of the cyclohexenyl and piperidinyl moieties in solution?

  • Methodology :

  • NMR Relaxation Studies : Measure T1T_1/T2T_2 relaxation times and nuclear Overhauser effects (NOEs) to assess rotational freedom and conformational exchange.
  • DFT Calculations : Compare experimental 1H^1H-NMR chemical shifts with density functional theory (DFT)-predicted values (e.g., B3LYP/6-31G* basis set) .
  • Variable-Temperature NMR : Monitor signal coalescence at elevated temperatures to estimate energy barriers for ring inversion .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting solubility data reported in different solvent systems?

  • Methodology :

  • Systematic Screening : Measure equilibrium solubility in buffered aqueous solutions (pH 1–10) and organic solvents (DMSO, ethanol) using UV-Vis spectrophotometry (λmax = 255 nm) .
  • Hansen Solubility Parameters : Calculate HSPs to predict compatibility with excipients (e.g., PEG 400, cyclodextrins) for formulation .
  • Crystallinity Assessment : Compare PXRD patterns of bulk material vs. recrystallized forms to rule out polymorphism effects .

Q. What experimental controls are essential to validate conflicting cytotoxicity results across cell lines?

  • Methodology :

  • Cell Line Authentication : Use STR profiling to confirm identity and rule out cross-contamination.
  • Dose-Response Repetition : Perform triplicate MTT assays with internal controls (e.g., staurosporine) and normalize to cell count via flow cytometry .
  • Mechanistic Follow-Up : Conduct transcriptomics (RNA-seq) to identify off-target pathways (e.g., apoptosis vs. oxidative stress) that may explain variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.